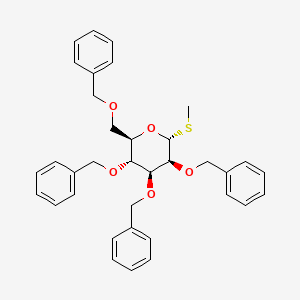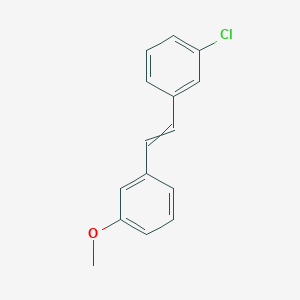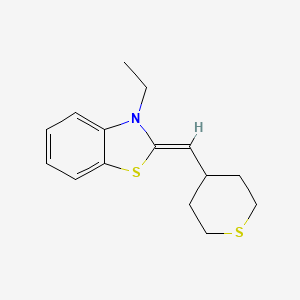
THULIUM(III) CHLORIDE HEXAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) Chloride Hexahydrate is an inorganic salt composed of thulium and chlorine with the formula TmCl3·6H2O . It forms yellow crystals and is a light green hygroscopic solid . It has been used as a precursor to Thulium during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures .
Synthesis Analysis
Thulium(III) Chloride can be obtained by reacting Thulium(III) oxide or Thulium(III) carbonate and ammonium chloride . The hexahydrate of Thulium(III) Chloride can be obtained by adding Thulium(III) oxide to concentrated hydrochloric acid .Molecular Structure Analysis
Thulium(III) Chloride has a monoclinic crystal structure with the space group C2/m (No. 12) corresponding to that of aluminum(III) chloride .Chemical Reactions Analysis
Thulium(III) Chloride reacts with strong bases to make Thulium(III) oxide .Physical And Chemical Properties Analysis
Thulium(III) Chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid . Both are soluble in water . The molecular weight of Thulium(III) Chloride Hexahydrate is 383.38 .Applications De Recherche Scientifique
Proteomics Research
Thulium(III) Chloride Hexahydrate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various techniques such as mass spectrometry to analyze protein expression, structure, and interactions.
Glass Production
This compound is used in the production of certain types of glass . The addition of Thulium(III) Chloride Hexahydrate can change the properties of the glass, such as its color, refractive index, and strength.
Phosphors Production
Thulium(III) Chloride Hexahydrate is used in the production of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence. They are a key component in a variety of products, including television screens, computer monitors, and fluorescent lights.
Laser Technology
Thulium(III) Chloride Hexahydrate serves as an important dopant for fiber amplifiers . Doping fibers with this compound can enhance the performance of the fiber, making it more suitable for use in laser technology.
Preparation of Thulium(III) Oxide
Thulium(III) Chloride Hexahydrate is used to prepare Thulium(III) Oxide . Thulium(III) Oxide is used in certain high-temperature ceramics and is also used in the production of lasers.
Raw Material for Other Thulium Compounds
This compound is used as a raw material for the production of other Thulium compounds . These compounds can have a variety of uses in different industries, including electronics, medicine, and materials science.
Dopant in Lighting and Display Applications
Thulium(III) Chloride Hexahydrate is used as a dopant in the production of phosphors for lighting and display applications . It can help to improve the efficiency and color quality of these devices.
Preparation of Ceramic Materials
Thulium(III) Chloride Hexahydrate is used in the preparation of various ceramic materials . These ceramics can have a wide range of applications, from electronic devices to aerospace components.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thulium(III) Chloride Hexahydrate (TmCl3·6H2O) is primarily used as a precursor to Thulium ™ during the synthesis of certain nanostructures . These nanostructures are used in Near-Infrared (NIR) photocatalysis .
Mode of Action
Thulium(III) Chloride Hexahydrate interacts with its targets by serving as a source of Thulium ions. These ions are incorporated into the structure of the nanostructures during their synthesis .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of nanostructures used in nir photocatalysis .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of Thulium(III) Chloride Hexahydrate’s action is the formation of nanostructures that are used in NIR photocatalysis . These nanostructures can enhance the efficiency of photocatalytic reactions under NIR light .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Thulium(III) Chloride Hexahydrate can be achieved through a precipitation reaction.", "Starting Materials": ["Thulium(III) Nitrate Hexahydrate", "Hydrochloric Acid", "Water"], "Reaction": [ "Dissolve Thulium(III) Nitrate Hexahydrate in water to form a clear solution.", "Add Hydrochloric Acid to the solution and stir until the pH reaches 1.5-2.", "Heat the solution to 60-70°C.", "Slowly add cold water to the solution while stirring vigorously.", "Continue stirring until the solution cools to room temperature.", "Collect the precipitate by filtration and wash with cold water.", "Dry the precipitate at 100°C to obtain Thulium(III) Chloride Hexahydrate." ] } | |
Numéro CAS |
1331-74-4 |
Formule moléculaire |
Cl3H12O6Tm |
Poids moléculaire |
383.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



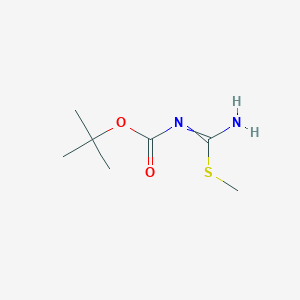

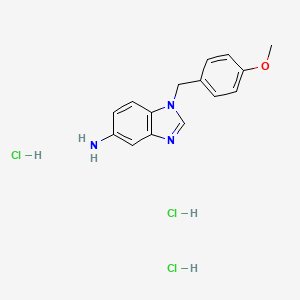
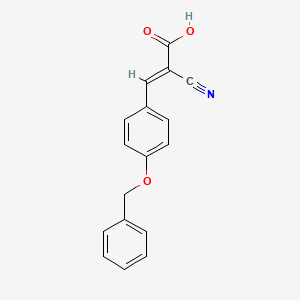
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
